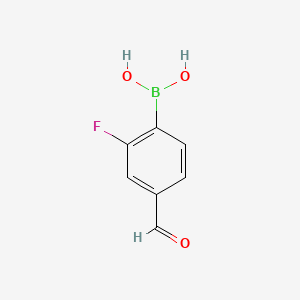

2-Fluoro-4-formylphenylboronic acid

Description

Overview of Arylboronic Acids as Synthetic Intermediates and Functional Molecules

Arylboronic acids, characterized by an aryl group and a dihydroxyboryl group [B(OH)2], were first synthesized in 1860. wikipedia.org They are widely recognized for their crucial role as nucleophilic coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govrsc.orglibretexts.org This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov

Beyond their role in cross-coupling, arylboronic acids serve as versatile synthetic intermediates for a variety of other transformations. nih.gov They can be converted into phenols, anilines, and aryl halides, demonstrating their broad utility in organic synthesis. nih.gov Furthermore, some arylboronic acids can act as precursors to aryl radicals, opening up alternative reaction pathways. rsc.org

In addition to their function as building blocks, arylboronic acids and their derivatives have emerged as important functional molecules in their own right. nih.govnih.gov In medicinal chemistry, the boronic acid moiety has been incorporated into drug candidates to enhance their biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov A prominent example is bortezomib, a proteasome inhibitor containing a boronic acid group that is used in cancer therapy. wikipedia.org Boronic acids are also utilized as sensors for carbohydrates, as they can form reversible covalent complexes with diols. wikipedia.orgnih.gov

The acidity of arylboronic acids, which can be tuned by substituents on the aryl ring, is an important property influencing their solubility and reactivity. mdpi.com

Unique Structural Features and Reactivity Potential of 2-Fluoro-4-formylphenylboronic Acid

This compound is a bifunctional molecule that combines the characteristic reactivity of an arylboronic acid with that of an aromatic aldehyde. wikipedia.org Its structure, featuring a fluorine atom and a formyl group (an aldehyde) on the phenyl ring, gives it distinct properties and a wide range of potential applications.

The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring and the acidity of the boronic acid group. The formyl group provides a reactive site for a variety of chemical transformations. For instance, 2-formylphenylboronic acids can undergo intramolecular cyclization to form 3-hydroxybenzoxaboroles, a structural motif found in some biologically active compounds. mdpi.com

The aldehyde functionality allows for the formation of iminoboronates through reaction with hydrazides or other α-nucleophiles. nih.gov This chemistry has been exploited in the development of chemical probes for protein labeling. nih.gov The formyl group can also participate in various other reactions, such as reductions, oxidations, and condensations, further expanding the synthetic utility of this compound. chemicalbook.com

The combination of the boronic acid, the fluorine atom, and the formyl group in a single molecule makes this compound a valuable building block for the synthesis of complex, highly functionalized molecules.

Evolution of Research on Fluorinated Arylboronic Acids and Their Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge of interest in the development of fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. mdpi.com Consequently, research into fluorinated arylboronic acids has expanded considerably.

The development of methods for the synthesis of fluorinated arylboronic acids has been a key focus. organic-chemistry.orgnih.gov These compounds are valuable precursors for the synthesis of fluorinated biaryls via Suzuki-Miyaura coupling. mdpi.comuwindsor.ca The presence of fluorine can influence the reactivity of the boronic acid in these coupling reactions. nih.gov

Research has also explored the direct fluorination of arylboronic acids to produce fluoroarenes. organic-chemistry.orgnih.gov This provides an alternative route to these important compounds. The unique properties of fluorinated arylboronic acids have also been harnessed in materials science for the creation of novel liquid crystals and other advanced materials. mdpi.com The ongoing exploration of the synthesis and reactivity of fluorinated arylboronic acids continues to open up new avenues for the design and creation of novel molecules with tailored properties.

Properties

IUPAC Name |

(2-fluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEJODVYVOAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584714 | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-22-6 | |

| Record name | B-(2-Fluoro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Formylphenylboronic Acid

Grignard Reagent-Mediated Borylation Strategies

A foundational method for synthesizing arylboronic acids, including 2-Fluoro-4-formylphenylboronic acid, utilizes a Grignard reagent intermediate. This pathway begins with a suitably protected di-substituted benzene (B151609), typically 4-Bromo-2-fluorobenzaldehyde, and proceeds through metallation and subsequent borylation steps.

Aldehyde Functional Group Protection and Deprotection Protocols

A critical first step in the Grignard-based synthesis is the protection of the aldehyde functional group. Grignard reagents are potent nucleophiles and strong bases, which would readily react with the electrophilic aldehyde carbonyl group of another molecule, leading to undesired side products and preventing the formation of the desired boronic acid. masterorganicchemistry.commasterorganicchemistry.com

To circumvent this, the aldehyde is temporarily converted into a non-reactive functional group, most commonly an acetal. masterorganicchemistry.com Acetals are stable under the basic and nucleophilic conditions required for Grignard reagent formation and reaction. chemistrysteps.com The protection is typically achieved by reacting the starting material, 4-Bromo-2-fluorobenzaldehyde, with an alcohol or a diol under acidic conditions. masterorganicchemistry.com For instance, treatment with diethoxymethoxyethane and ethanol converts the aldehyde into a diethyl acetal. wikipedia.org

Table 1: Aldehyde Protection and Deprotection

| Protecting Group | Formation Reagents | Deprotection Condition | Stability |

|---|---|---|---|

| Cyclic Acetal | Ethylene glycol, Acid catalyst (e.g., TsOH) | Aqueous Acid (H₃O⁺) | Stable to bases, nucleophiles, hydrides |

After the borylation step is complete, the protecting group is removed to regenerate the aldehyde. This deprotection is accomplished via acidic hydrolysis, treating the molecule with aqueous acid (e.g., HCl) to cleave the acetal and restore the formyl group, yielding the final product.

Optimization of Metallation Conditions

The core of the Grignard strategy is the metallation step, where the aryl halide is converted into an organomagnesium compound. For the synthesis of this compound, the protected 1-bromo-4-fluoro-2-(diethoxymethyl)benzene is reacted with magnesium metal. To initiate the often-sluggish reaction, activation of the magnesium surface is sometimes required, which can be achieved using reagents like 1,2-dibromoethane or physical methods such as ultrasound. wikipedia.org

Once the Grignard reagent is formed, it is reacted with a borate ester, such as tri-n-butyl borate or trimethyl borate, at low temperatures (e.g., -60°C) to form a boronic ester intermediate. This intermediate is then hydrolyzed during the acidic workup (which also serves to deprotect the aldehyde) to yield this compound.

Table 2: Typical Conditions for Grignard-Mediated Borylation

| Step | Reagents | Temperature | Typical Yield |

|---|---|---|---|

| Grignard Formation | Magnesium, 1,2-dibromoethane (activator) | Reflux in THF | High |

| Borylation | Tri-n-butyl borate | -60°C | 78% |

Aryllithium-Mediated Borylation Approaches

An alternative and often more reactive route to this compound involves the use of an aryllithium intermediate. This method can offer advantages in terms of reaction speed and efficiency but requires more stringent reaction conditions.

Cryogenic Temperature Methodologies for Enhanced Reactivity and Selectivity

Organolithium reactions are characterized by highly reactive intermediates and are typically very fast and exothermic. nih.gov To control this reactivity, prevent unwanted side reactions (such as reaction with the solvent, e.g., THF), and ensure high selectivity, these reactions are almost always conducted at cryogenic temperatures, commonly between -70°C and -100°C. researchgate.netresearchgate.net For the synthesis of this compound, the reaction is performed at -78°C. The use of continuous flow reactors is an emerging technology that allows for better control of the heat generated in these fast exothermic reactions, offering a safer and more scalable process. nih.govrsc.org

Lithium-Halogen Exchange Reactions as Precursors

The key step in this approach is the formation of the aryllithium species via a lithium-halogen exchange. wikipedia.org This reaction is a powerful method for preparing organolithium compounds from organic halides. wikipedia.org Starting with the same protected precursor, 1-bromo-4-fluoro-2-(diethoxymethyl)benzene, an organolithium reagent such as n-butyllithium (n-BuLi) is added at cryogenic temperatures.

The n-BuLi rapidly exchanges the bromine atom on the aromatic ring for a lithium atom, forming the highly reactive aryllithium intermediate. wikipedia.orgwikipedia.org This exchange is a kinetically controlled process, and its rate generally follows the trend I > Br > Cl for the halogen. wikipedia.orgharvard.edu The resulting aryllithium species is immediately "trapped" by adding a borate ester, like triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronic ester and removes the acetal protecting group to give the final product, often in very high crude yield.

Table 3: Comparison of Organolithium Reagents for Halogen Exchange

| Reagent | Common Precursor Halide | Typical Temperature | Key Features |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Aryl Bromide, Aryl Iodide | -78°C | Most common, commercially available. |

| sec-Butyllithium (s-BuLi) | Aryl Bromide, Aryl Iodide | -78°C | More basic and reactive than n-BuLi. |

Industrial-Scale Synthesis Techniques

For the large-scale production of arylboronic acids, including this compound, efficiency, cost, and safety are paramount. While laboratory methods are effective, they often require modifications for industrial application. google.comgoogle.com

A patented, optimized industrial process for this compound utilizes a modified Grignard approach. This method enhances the efficiency of the metallation step by using sodium bis(2-methoxyethoxy)aluminiumhydride (commercially known as Red-Al®) as an activator for the Grignard reagent formation. This modification improves reaction homogeneity, reduces magnesium consumption, and leads to excellent yields (99%) on a kilogram scale. The subsequent borylation with tri-n-butyl borate at -60°C and a straightforward hydrolysis and filtration workup make the process robust and scalable. wikipedia.org

Furthermore, the use of mixed solvent systems instead of pure tetrahydrofuran (THF) can reduce raw material costs and improve industrial safety. google.com Continuous flow processing, particularly for highly exothermic and fast organolithium reactions, is also a key industrial technique. It offers superior temperature control, enhanced safety, and potential for automation, making it an attractive option for the large-scale synthesis of boronic acids. nih.govorganic-chemistry.org

Utilization of Sodium Bis(2-methoxyethoxy)aluminiumhydride (Red-Al®) for Efficient Metallation

A survey of established chemical literature indicates that the use of Sodium bis(2-methoxyethoxy)aluminiumhydride, commonly known as Red-Al®, is not a standard or documented method for the metallation (deprotonation) of aromatic rings in the synthesis of arylboronic acids. Red-Al® is a powerful reducing agent, functioning as a hydride donor, and is typically employed for the reduction of functional groups such as esters, nitriles, and epoxides. chem-station.comsigmaaldrich.comorganic-chemistry.orgwikipedia.org

The process of metallation, a critical step in many boronic acid syntheses, involves the removal of a proton from the aromatic ring to create a nucleophilic aryl-metal species. This transformation is conventionally achieved using strong organometallic bases like organolithium reagents (e.g., n-butyllithium) or through the formation of Grignard reagents. acs.orgwikipedia.orgbaranlab.org The function of Red-Al® is fundamentally different from these reagents, and its application for direct metallation of a fluorobenzaldehyde derivative is not chemically conventional.

Exploration of Alternative Starting Materials and Catalytic Systems

More conventional and widely practiced syntheses of this compound and its analogs rely on well-established organometallic and transition-metal-catalyzed reactions. Two prominent methods include the Grignard reaction and the Miyaura borylation.

Grignard Reagent Method: This classic approach involves the reaction of an aryl magnesium halide (a Grignard reagent) with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. The key starting material would be a di-halogenated aromatic compound, such as 4-bromo-3-fluorobenzaldehyde, which is first converted to its Grignard reagent by reacting with magnesium metal. acs.orgnih.govgoogle.com

Miyaura Borylation: A more modern and versatile alternative is the palladium-catalyzed Miyaura borylation. This cross-coupling reaction typically uses an aryl halide or triflate as the starting material and couples it with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgalfa-chemistry.comwikipedia.org The reaction is valued for its mild conditions and high tolerance for various functional groups, including the aldehyde present in the target molecule. researchgate.net A suitable starting material for this synthesis would be 4-bromo-3-fluorobenzaldehyde or 4-iodo-3-fluorobenzaldehyde.

Another emerging technique is the direct C-H borylation catalyzed by transition metals like iridium. organic-chemistry.orgnih.govnih.gov This method offers the advantage of converting a C-H bond directly to a C-B bond, potentially starting from 2-fluorobenzaldehyde. However, controlling the regioselectivity to target the C4 position can be a significant challenge due to steric and electronic influences. umich.edu

| Method | Typical Starting Material | Key Reagents & Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Reaction | Aryl Bromide or Iodide | Mg metal, Trialkyl borate (e.g., B(OMe)₃), Acid (for hydrolysis) | Low temperature (-78 to 0 °C) for Grignard reaction | Well-established, cost-effective reagents | Low tolerance for sensitive functional groups (e.g., aldehydes may require protection) |

| Miyaura Borylation | Aryl Halide or Triflate | B₂(pin)₂, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Elevated temperature (e.g., 80 °C) in an organic solvent | Excellent functional group tolerance, mild conditions | Higher cost of palladium catalysts and diboron reagents |

| Iridium-Catalyzed C-H Borylation | Arene with C-H bond | B₂(pin)₂, Ir catalyst (e.g., [Ir(cod)OMe]₂) | Elevated temperature | Atom economical, avoids pre-functionalized starting materials | Challenges in controlling regioselectivity |

Hydrolysis of Organotrifluoroborate Precursors

Arylboronic acids are often converted into potassium aryltrifluoroborate salts for improved stability, ease of handling, and purification. These salts can then be hydrolyzed back to the boronic acid when needed for subsequent reactions.

Synthesis of Air-Stable Potassium Aryltrifluoroborate Salts

Potassium aryltrifluoroborate salts are crystalline, air-stable solids that are generally easier to purify than their corresponding boronic acids. u-tokyo.ac.jp The synthesis is a straightforward procedure involving the reaction of the arylboronic acid with potassium hydrogen difluoride (KHF₂). nih.gov This conversion is typically performed in an aqueous methanol solution at room temperature. The resulting potassium (2-fluoro-4-formylphenyl)trifluoroborate salt precipitates from the solution and can be isolated by simple filtration. This method is widely applicable for a range of arylboronic acids. organic-chemistry.orgacs.orgorganic-chemistry.org

Acid-Mediated Regeneration of the Boronic Acid Moiety

The regeneration of the boronic acid from its trifluoroborate salt is a hydrolysis reaction that can be more complex than its synthesis. researchgate.net While often depicted as a simple equilibrium, detailed mechanistic studies have shown that the rate of hydrolysis is highly dependent on several factors, including the substrate, pH, and even the reaction vessel material. u-tokyo.ac.jped.ac.ukacs.org

For many aryltrifluoroborates, including those with electron-withdrawing groups or certain aromatic systems, the hydrolysis is efficiently promoted by acid catalysis. nih.gov This phenomenon is sometimes referred to as an "acid-base paradox," where nominally basic Suzuki-Miyaura coupling conditions can lead to a localized decrease in pH, thereby facilitating the slow release of the active boronic acid from its more stable trifluoroborate precursor. acs.orgnih.gov The process involves the stepwise exchange of fluoride (B91410) ions for hydroxyl groups, ultimately yielding the boronic acid. This controlled release can be advantageous in cross-coupling reactions by maintaining a low concentration of the active boronic acid, which helps to minimize undesirable side reactions like protodeboronation and homocoupling. ed.ac.uk

Advanced Purification Protocols for Enhanced Purity and Yield

The purification of arylboronic acids, particularly those containing polar functional groups like aldehydes, can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Several advanced protocols have been developed to achieve high purity.

A highly effective method for purifying formylphenylboronic acids involves a carefully controlled acid-base extraction. google.comgoogle.com This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic organic impurities. A key patent describes a process specifically for a closely related isomer, 3-fluoro-4-formylphenylboronic acid, which can be adapted for the 2-fluoro isomer. The crude product is suspended in water and cooled, after which a dilute aqueous base (e.g., 10% NaOH) is added slowly to raise the pH to a range of 8 to 11, but not exceeding 10.5. google.com This controlled pH is critical to dissolve the boronic acid as its boronate salt while preventing side reactions like the Cannizzaro reaction, which can occur at higher pH levels. google.com The resulting aqueous solution is then washed with a water-immiscible organic solvent, such as toluene, to remove organic impurities. Finally, the pure boronic acid is precipitated by carefully adding acid (e.g., HCl) back to the aqueous solution at a low temperature. This method has been shown to increase purity from ~93% to over 99.5%. google.com

Other common purification techniques include:

Recrystallization: This is a standard method for solid compounds. For arylboronic acids, suitable solvents often include hot water or mixtures of an organic solvent and water (e.g., ethanol/water). reddit.commt.comlibretexts.org

Chromatography: While possible, column chromatography on silica gel can be difficult for polar boronic acids, often resulting in streaking and poor separation. researchgate.net Reverse-phase high-performance liquid chromatography (HPLC) can be an effective analytical and preparative tool for separating mixtures of boronic acids. waters.comwaters.com

| Protocol | Description | Key Parameters | Efficacy |

|---|---|---|---|

| pH-Controlled Salt Formation | Dissolving crude acid in mild aqueous base, washing with organic solvent, and re-precipitating with acid. | pH maintained between 8 and 11; Low temperature (e.g., 10 °C). | Excellent; can achieve >99.5% purity. google.com |

| Recrystallization | Dissolving the crude solid in a minimum of hot solvent and allowing it to cool slowly to form crystals. | Choice of solvent (e.g., water, ethanol/water). | Good; effectiveness depends on impurity solubility profile. |

| Column Chromatography | Separation on a stationary phase (e.g., silica gel, C18). | Eluent system selection. | Moderate; can be challenging for polar boronic acids on silica. researchgate.net HPLC offers better resolution. waters.com |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Formylphenylboronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group of 2-fluoro-4-formylphenylboronic acid is a versatile functional group for the formation of carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed for the synthesis of biaryls and related compounds.

While specific studies detailing the Suzuki-Miyaura coupling of this compound for the synthesis of a wide range of biaryl compounds are not extensively documented in readily available literature, the general principles of this reaction are well-established. The coupling of arylboronic acids with aryl halides is a powerful method for creating biaryl structures. For instance, the reaction of various aryl bromides with phenylboronic acid, catalyzed by palladium complexes, has been shown to be effective, with electron-withdrawing substituents on the aryl bromide generally leading to higher yields. researchgate.net The synthesis of fluorinated biphenyl (B1667301) compounds via Suzuki-Miyaura coupling is a known strategy, highlighting the utility of fluorinated building blocks in creating novel materials. berkeley.edunih.gov

A general procedure for the synthesis of difluorinated biphenyl compounds involves the reaction of a bromo-difluorobenzene with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a water:dioxane mixture. berkeley.edu This methodology can be applied to this compound to generate a variety of substituted biaryl compounds. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biaryl Synthesis

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-bromo-4-(tert-butyl)benzene | Pd(PPh₃)₄ | K₃PO₄ | 1:3 Water:Dioxane | 105 | ~78 |

| 2 | 1-bromo-4-acetylbenzene | Pd(PPh₃)₄ | K₃PO₄ | 1:3 Water:Dioxane | 105 | ~78 |

| 3 | 1-bromo-2,5-dimethoxybenzene | Pd(PPh₃)₄ | K₃PO₄ | 1:3 Water:Dioxane | 105 | ~78 |

This table presents generalized conditions based on the synthesis of similar fluorinated biphenyl compounds. berkeley.edu The yields are averaged from the synthesis of several related compounds.

The synthesis of molecules containing both aryl and heteroaryl rings is of significant interest in medicinal chemistry. The Suzuki-Miyaura coupling is a key method for forging these linkages. The reaction of heteroaryl halides with arylboronic acids provides a direct route to these valuable compounds. nih.gov

The coupling of 2-pyridyl electrophiles with arylboronic acids has been a subject of study, with the development of efficient methods being a key focus. nih.gov For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters, catalyzed by Pd(dppf)Cl₂, has been reported to generate 2-arylpyridines in modest to good yields. nih.gov These reactions can often be performed under relatively mild conditions and tolerate a range of functional groups. The reactivity can be influenced by the electronic nature of the boronic acid and the presence of additives like water. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Aryl-Heteroaryl Synthesis

| Entry | Heteroaryl Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | High |

| 2 | Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | Good |

| 3 | Pyridine-2-sulfonyl fluoride | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Moderate |

This table is based on the coupling of various boronic acids with PyFluor and illustrates the general conditions and outcomes for such reactions. nih.gov

Copper-Mediated Fluoroalkylation Reactions

The introduction of fluorinated alkyl groups, particularly the trifluoromethyl (CF₃) group, into aromatic rings is a critical transformation in the development of pharmaceuticals and agrochemicals. Copper-mediated reactions have emerged as a powerful tool for this purpose.

While specific examples of copper-mediated fluoroalkylation of this compound are not readily found in the literature, general methods for the copper-mediated trifluoromethylation of arylboronic acids have been established. These reactions typically involve a copper salt, a trifluoromethyl source, and an oxidant.

One approach involves the copper-mediated oxidative cross-coupling of arylboronic acids with (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃). nih.gov This method is tolerant of a wide range of functional groups. Another strategy utilizes trifluoromethyl sulfonium (B1226848) salts in a copper-mediated reaction. nih.gov These reactions suggest that a CuCF₃ species is a key intermediate.

Although direct experimental data for this compound is scarce, the existing protocols for other arylboronic acids provide a strong foundation for its potential application in these transformations.

Tautomeric Rearrangements and Intramolecular Cyclization

A notable feature of ortho-formylphenylboronic acids is their existence in a tautomeric equilibrium in solution. This equilibrium involves the open-chain aldehyde form and a cyclic hemiacetal form, which is a 1,3-dihydro-1,3-dihydroxybenzo[c] nih.govCurrent time information in Bangalore, IN.oxaborole. psu.edu

This ring-chain tautomerism is influenced by the substituents on the phenyl ring and the solvent. psu.edu For fluorinated 2-formylphenylboronic acids, the position of the fluorine atom can affect the extent of cyclization. nih.gov The cyclic form is a derivative of a benzoxaborole, a structural motif that has gained significant attention in medicinal chemistry.

The equilibrium between the open and cyclic forms can be studied using NMR spectroscopy. psu.edu For example, the presence of two distinct sets of signals in the ¹H and ¹³C NMR spectra can indicate the co-existence of both tautomers. The equilibrium constant for this cyclization can also be determined. psu.edu

Equilibrium with Cyclic Oxaboroles (e.g., 3-Hydroxybenzoxaboroles)

A significant characteristic of 2-formylphenylboronic acids, including the 2-fluoro-4-formyl derivative, is their existence in a tautomeric equilibrium with the corresponding cyclic hemiacetal, a 3-hydroxybenzoxaborole. This intramolecular cyclization is a result of the interaction between the boronic acid and the ortho-formyl group.

This equilibrium is not merely a structural curiosity; it has been found to be crucial for the biological activity of this class of compounds. For instance, the antifungal activity of some 2-formylphenylboronic acids has been correlated with the extent of formation of the cyclic isomer in solution. The position of the fluorine substituent on the phenyl ring also plays a critical role in the observed biological activity, influencing the electronic properties of the molecule and thus the position of the equilibrium.

The structure of these compounds in the solid state can vary, with some existing in the open-chain form, while others adopt the cyclic oxaborole structure. This highlights the subtle energetic balance between the two tautomeric forms.

Influence of Solvent and pH on Tautomeric Equilibria

The equilibrium between the open-chain this compound and its cyclic 3-hydroxybenzoxaborole form is highly sensitive to the surrounding chemical environment, particularly the solvent and pH.

Solvent Effects: The choice of solvent can significantly shift the equilibrium. For example, in a mixed solvent system of [D6]acetone and D2O (95:5), the equilibrium constant has been observed to change with temperature. In contrast, when dissolved in pure deuterium (B1214612) oxide (D2O), the open-chain form of 2-formylphenylboronic acids is strongly favored. In dimethyl sulfoxide (B87167) (DMSO), the tautomerization to the cyclic isomer is also observed. This solvent-dependent behavior underscores the role of solvent polarity and hydrogen bonding in stabilizing one tautomer over the other.

pH Influence: The acidity of the medium, as defined by the pH, also impacts the tautomeric equilibrium. The boronic acid functionality itself is a Lewis acid, and its acidity is enhanced by the presence of the electron-withdrawing formyl and fluoro groups. The pKa values of fluoro-substituted 2-formylphenylboronic acids have been determined spectrophotometrically. Changes in pH can alter the ionization state of the boronic acid, which in turn influences the propensity for cyclization. Spectroscopic studies have shown that the maximum absorption intensity of these compounds is dependent on pH, indicating a shift in the equilibrium.

The interplay of these factors determines the predominant species in solution, which has significant implications for the compound's reactivity and biological interactions.

Reactions Involving the Formyl Group

The formyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions for the Synthesis of Heterocyclic Arylidenes

The aldehyde functionality of this compound can readily undergo condensation reactions with active methylene (B1212753) compounds to generate heterocyclic arylidenes. A prominent example of this type of reaction is the Knoevenagel condensation. wikipedia.org In this reaction, a compound containing a methylene group activated by two electron-withdrawing groups reacts with the aldehyde in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine, or an acidic catalyst like boric acid. wikipedia.orgnih.govekb.eg

This reaction is a powerful tool for carbon-carbon bond formation and provides access to a wide array of complex molecules. For instance, condensation with heterocyclic active methylene compounds like rhodanine (B49660) or barbituric acid would yield the corresponding 5-arylidene derivatives. nih.govresearchgate.net These products are often highly conjugated and can possess interesting photophysical or biological properties. The general applicability of the Knoevenagel condensation suggests that this compound can serve as a valuable building block in the synthesis of novel heterocyclic structures. wikipedia.orgekb.eg

| Reactant | Product Type | General Conditions |

| Active Methylene Compound (e.g., Malononitrile, Barbituric Acid, Rhodanine) | Heterocyclic Arylidene | Basic (e.g., piperidine, pyridine) or Acidic (e.g., boric acid) catalyst |

Reductions to Corresponding Alcohol Derivatives

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (2-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This transformation is significant as it converts the electron-withdrawing aldehyde into a neutral hydroxymethyl group, altering the electronic properties and potential interaction sites of the molecule.

This reduction can be achieved using common reducing agents that are compatible with boronic acids. A standard reagent for this purpose is sodium borohydride (B1222165) (NaBH4). The reaction is typically carried out in an alcoholic solvent. The existence of (2-Fluoro-4-(hydroxymethyl)phenyl)boronic acid as a commercially available compound confirms the viability of this reduction. lgcstandards.com

| Starting Material | Product | Typical Reagent |

| This compound | (2-Fluoro-4-(hydroxymethyl)phenyl)boronic acid | Sodium Borohydride (NaBH4) |

Oxidation Reactions

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, affording 2-fluoro-4-carboxyphenylboronic acid. bldpharm.comnih.gov This transformation is a key step in modifying the electronic and acidic properties of the molecule, introducing a carboxylic acid group that can participate in further reactions such as amidation or esterification.

Several oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. However, care must be taken to choose a reagent that is compatible with the boronic acid moiety, which can be susceptible to oxidation or degradation under harsh conditions. Milder oxidizing agents are therefore preferred.

Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO4): Under controlled basic conditions, KMnO4 can effectively oxidize aldehydes to carboxylic acids. libretexts.org

Silver(I) oxide (Ag2O): The Tollens' reagent, which contains the diamminesilver(I) complex, is a classic method for the mild oxidation of aldehydes.

The successful synthesis of related carboxyphenylboronic acids demonstrates that the boronic acid group can remain intact during such oxidations when appropriate conditions are selected. google.com

| Starting Material | Product | Potential Reagents |

| This compound | 2-Fluoro-4-carboxyphenylboronic acid | Potassium Permanganate (KMnO4), Silver(I) Oxide (Ag2O) |

Mechanistic Insights into the Reactivity and Biological Activity of 2 Fluoro 4 Formylphenylboronic Acid

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-4-formylphenylboronic acid is a valuable reagent in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions form carbon-carbon bonds, enabling the construction of complex molecules like biaryls. The mechanism is a well-understood catalytic cycle involving several key steps.

Role of the Boronic Acid Group in Transmetalation

The transmetalation step is the crucial stage where the carbon-based group from the boron atom is transferred to the palladium catalyst. The boronic acid group, B(OH)₂, is not inherently reactive enough for this transfer. It first requires activation by a base.

The general process involves the following:

Activation: A base, commonly a hydroxide (B78521) or carbonate, reacts with the boronic acid. This converts the neutral, trigonal planar boronic acid, a Lewis acid, into a more nucleophilic, tetravalent boronate species (e.g., [ArB(OH)₃]⁻). libretexts.orgrsc.org

Transfer: This activated boronate complex then interacts with the palladium(II) intermediate that was formed during the oxidative addition step. The aryl group (in this case, the 2-fluoro-4-formylphenyl group) is transferred from the boron to the palladium center, displacing a halide or other leaving group from the palladium. libretexts.orgrsc.org This forms a new diorganopalladium(II) intermediate and a boron-containing byproduct. youtube.com

Catalytic Cycles and Intermediate Species

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle that continuously regenerates the active palladium(0) catalyst. The cycle involves three main stages:

Oxidative Addition: The cycle begins with an active Pd(0) complex, often stabilized by phosphine (B1218219) ligands. This complex reacts with an organic halide (Ar'-X), inserting the palladium atom into the carbon-halide bond. This process oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) halide intermediate (Ar'-Pd(II)-X). libretexts.orgyoutube.com

Transmetalation: As described above, the activated boronate species ([ArB(OH)₃]⁻) reacts with the Ar'-Pd(II)-X intermediate. The aryl group from the boronic acid (Ar) displaces the halide (X) on the palladium center. This results in a new diorganopalladium(II) intermediate (Ar'-Pd(II)-Ar). libretexts.orgrsc.org

Reductive Elimination: In the final step, the two organic groups (Ar' and Ar) on the palladium center are coupled and eliminated from the complex as the final biaryl product (Ar'-Ar). This step reduces the palladium back to its active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgyoutube.comyoutube.com

Proposed Mechanisms of Biological Activity

Phenylboronic acids and their derivatives, including this compound, have garnered significant attention for their diverse biological activities. nih.gov The mechanisms often involve the unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles.

Enzyme Inhibition via Binding to Active Sites

A primary mechanism of action for many biologically active boronic acids is the inhibition of enzymes, particularly serine proteases and other hydrolases. The boron atom acts as a potent electrophile that can be attacked by nucleophilic residues in an enzyme's active site.

Complex Formation: The boronic acid moiety can form a stable, tetrahedral complex with a nucleophilic group, such as the hydroxyl group of a serine or threonine residue, present in the active site of the target enzyme. nih.gov

Example - Proteasome Inhibition: A well-known example is the anticancer drug bortezomib, a dipeptidyl boronic acid. Its boronic acid group forms a stable complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome, leading to the disruption of protein degradation, cell cycle arrest, and apoptosis in cancer cells. nih.govnih.gov

Example - Mandelate (B1228975) Racemase Inhibition: Studies on 2-formylphenylboronic acid, a close analog of the title compound, showed it to be a potent, slow-onset inhibitor of mandelate racemase. X-ray crystallography revealed that the boronic acid group forms a dative bond with the nitrogen atom of a lysine (B10760008) residue (Lys 166) in the active site. marquette.edu

Formation of Covalent Adducts with Biological Ligands (e.g., Spiroboronates with Adenosine (B11128) Monophosphate)

Boronic acids are well-known for their ability to form reversible covalent esters with 1,2- and 1,3-diols. This property is exploited in a key mechanism of antifungal action, where the boronic acid traps a critical cofactor within an enzyme's active site.

Mechanism of Tavaborole (AN2690): The antifungal drug Tavaborole, a benzoxaborole, is the cyclic tautomer of a substituted 2-formylphenylboronic acid and thus a close structural analog. researchgate.netnih.gov Its mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. nih.govmdpi.com

Spiroboronate Adduct Formation: Inside the editing site of the fungal LeuRS, Tavaborole reacts with the terminal ribose of adenosine monophosphate (AMP), a molecule released during the tRNA charging reaction. nih.govmdpi.com The boronic acid moiety of the drug and two hydroxyl groups of the ribose form a stable spiroboronate adduct (AN2690-AMP). mdpi.com This adduct effectively traps AMP, preventing the enzyme from completing its function and thereby halting protein synthesis, which leads to fungal cell death. nih.govmdpi.com Given the structural similarity, this mechanism is proposed for other biologically active 2-formylphenylboronic acids.

Correlation of Tautomeric Forms with Biological Efficacy

A fascinating aspect of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, known as a 3-hydroxybenzoxaborole. researchgate.netresearchgate.net Research has shown a strong correlation between this equilibrium and the compound's biological activity.

Tautomeric Equilibrium: In solution, this compound can isomerize to form its cyclic tautomer, 5-fluoro-3-hydroxybenzoxaborole. nih.govnih.govresearchgate.net The position of this equilibrium is influenced by factors like the solvent and the specific substitution pattern on the phenyl ring. nih.gov

Activity of the Cyclic Form: The antifungal activity of 2-formylphenylboronic acids, including the 4-fluoro derivative, has been shown to be critically dependent on the presence of the ortho-formyl group, which enables the formation of the cyclic 3-hydroxybenzoxaborole tautomer. nih.govresearchgate.net The antifungal activity appears to correlate directly with the amount of this cyclic isomer present in solution. nih.gov This is because the cyclic benzoxaborole structure is the form that effectively inhibits enzymes like LeuRS, as seen with Tavaborole. researchgate.netnih.govresearchgate.net The fluorine substituent plays a crucial role by increasing the acidity of the boronic acid, which can enhance its ability to bind to biological diols and is vital for its medicinal applications. nih.govresearchgate.net

Applications of 2 Fluoro 4 Formylphenylboronic Acid in Diverse Chemical Disciplines

Applications in Organic Synthesis as a Versatile Building Block

The presence of both a boronic acid and a formyl group makes 2-Fluoro-4-formylphenylboronic acid a highly sought-after reagent in organic synthesis. These functional groups can be selectively reacted, enabling the construction of intricate molecular architectures and the synthesis of diverse boron-containing compounds.

Construction of Complex Organic Molecules

This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling the boronic acid with an organic halide or triflate, a cornerstone of modern organic synthesis for creating biaryl and hetero-biaryl structures. tcichemicals.comnih.govlibretexts.orgresearchgate.nettcichemicals.com The versatility of the Suzuki-Miyaura coupling allows for its application in the synthesis of a wide array of complex organic molecules, including biologically active compounds and functional materials. tcichemicals.comnih.govlibretexts.orgresearchgate.nettcichemicals.com

The reaction tolerates a broad range of functional groups and often proceeds under mild conditions, making it a powerful tool for late-stage functionalization in the synthesis of complex targets. tcichemicals.comtcichemicals.com For instance, formylphenylboronic acids have been successfully coupled with bromopyridylcarboxylic acids, demonstrating the compatibility of the reaction with various substituents. researchgate.net The electronic and steric effects of the substituents on both coupling partners play a crucial role in the reaction's efficiency. researchgate.net This methodology has been employed in the synthesis of key intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole (B1667052) analogues. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Catalyst System | Application/Significance |

|---|---|---|---|---|

| Formylphenylboronic acid | Bromopyridylcarboxylic acid | Formylphenylpyridinecarboxylic acid | Palladium catalyst | Synthesis of polyfunctional biaryls |

| Arylboronic acid | 3-Halochromone | Isoflavone | Palladium catalyst | Synthesis of bioactive flavonoids |

| Bromobenzoyl chloride | Phenylboronic acid | Bromobenzophenone | Pd2dba3 | Intermediate for ketoprofen and bifonazole analogues |

Precursor for Variously Functionalized Boron-Containing Compounds

Beyond its role in cross-coupling reactions, this compound serves as a valuable precursor for a variety of functionalized boron-containing compounds. The formyl and boronic acid groups can undergo a range of chemical transformations, leading to novel molecular scaffolds.

A significant application is the synthesis of benzoxaboroles . These bicyclic compounds, containing a boron atom in a five-membered ring fused to a benzene (B151609) ring, are readily synthesized from 2-formylphenylboronic acids. researchgate.netmdpi.com The intramolecular cyclization of the boronic acid with the neighboring formyl group, often after reduction to a hydroxymethyl group, provides a straightforward route to this important class of compounds. researchgate.netmdpi.com Benzoxaboroles are recognized as privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties. researchgate.netsciengine.com For instance, the antifungal drug Tavaborole (AN2690) is a benzoxaborole derivative. researchgate.net

The formyl group can also be transformed into other functionalities. For example, it can undergo oxidation to a carboxylic acid or reduction to an alcohol, providing access to a different set of bifunctional building blocks. nih.gov Furthermore, the boronic acid group itself can be converted to other boron-containing moieties, such as boronate esters, expanding the synthetic utility of the parent compound.

| Starting Material | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 2-Formylphenylboronic acid | Reduction and intramolecular cyclization | Benzoxaborole | Access to medicinally important scaffolds |

| 2-Formylphenylboronic acid | Oxidation of formyl group | Carboxyphenylboronic acid | Creation of new bifunctional building blocks |

| 2-Formylphenylboronic acid | Reduction of formyl group | (Hydroxymethyl)phenylboronic acid | Precursor for further functionalization |

Applications in Catalysis

The unique electronic and structural features of this compound and its derivatives make them valuable in the field of catalysis, both as components of ligand scaffolds and potentially as promoters in organic transformations.

Ligand Scaffolds for Transition Metal Catalysts

The formyl group of this compound provides a convenient handle for the synthesis of Schiff base ligands . These ligands are typically prepared through the condensation reaction of an aldehyde or ketone with a primary amine. researchgate.netmdpi.comscience.govnih.govunibas.it Schiff bases are known for their ability to form stable complexes with a wide variety of transition metals. researchgate.netmdpi.comscience.govnih.govunibas.it

Role as a Promotor in Organic Transformations

Arylboronic acids, including this compound, can act as organocatalysts or promoters in certain organic reactions. Their Lewis acidic nature allows them to activate electrophiles and facilitate various transformations. For example, 2-formylphenylboronic acid has been shown to dramatically accelerate the formation of oximes from the corresponding aldehyde. nih.gov This catalytic effect is attributed to the interaction of the boronic acid with the reactants, stabilizing the transition state.

Boronic acids can also promote condensation reactions, such as the formation of anhydrides from dicarboxylic acids. nih.gov While specific studies detailing the promoter role of this compound are not extensively documented, the known catalytic activity of related boronic acids suggests its potential in this area. The presence of the electron-withdrawing fluorine atom can enhance the Lewis acidity of the boron center, potentially leading to improved catalytic performance in certain reactions.

Applications in Materials Science

The bifunctional nature of this compound makes it an attractive building block for the construction of functional materials with tailored properties. Its ability to participate in both covalent bond formation and dynamic covalent chemistry has led to its use in the synthesis of porous polymers and fluorescent materials.

One of the key applications in this area is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.comnih.gov The formyl and boronic acid groups of this compound can be utilized as linkers to construct these ordered networks. The boronic acid can undergo self-condensation to form boroxine (B1236090) rings or react with diols to form boronate esters, while the formyl group can react with amines to form imine linkages. tcichemicals.com The incorporation of fluorine atoms into the COF structure can enhance its stability and modify its properties, such as gas sorption and separation capabilities. tcichemicals.comnih.gov

Furthermore, derivatives of 2-formylphenylboronic acids have been used to create novel fluorescent materials . By reacting 2-formylphenylboronic acids with imidazolinones, a new family of azaborine fluorophores has been developed. ualberta.caacs.org These molecules mimic the chromophore of the Green Fluorescent Protein (GFP) and exhibit interesting photophysical properties, including significant Stokes shifts and high brightness. ualberta.caacs.org The boron bridge in these structures provides conformational rigidity, which is crucial for fluorescence. The tunability of the electronic properties through substitution on the phenyl ring, such as with a fluorine atom, allows for the engineering of fluorophores with specific excitation and emission wavelengths for applications in bioimaging and sensing. ualberta.caacs.orgnih.govnih.gov

Development of Precursors for Liquid-Crystalline Compounds

The synthesis of novel liquid-crystalline materials often relies on the construction of molecules with specific shapes and electronic properties. Arylboronic acids, such as this compound, are crucial precursors in this context. They are particularly useful in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create the biphenyl (B1667301) or poly-aryl structures that are common cores for liquid crystal molecules. researchgate.netresearchgate.netfujifilm.com

A key application of formylphenylboronic acids, including the fluorinated analogue, is in the synthesis of precursors for liquid-crystalline compounds. While detailed research findings on the direct use of this compound in the synthesis of specific liquid crystals are not extensively published in publicly available literature, a patent highlights the utility of formylphenylboronic acids in preparing highly pure precursors for liquid-crystalline compounds. The patent suggests that these precursors can be used either as liquid crystals themselves or as components in liquid-crystalline mixtures.

The presence of the fluorine atom in the 2-position of the phenyl ring can significantly influence the mesomorphic properties of the final liquid crystal. Fluorine substitution is a common strategy in the design of liquid crystals to modify properties such as dielectric anisotropy, viscosity, and melting point. figshare.comcapes.gov.brconsensus.app The formyl group, an aldehyde, provides a reactive site for further molecular elaboration, allowing for the introduction of various functional groups to tailor the final properties of the liquid crystal. wikipedia.org

The general synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable aryl halide. The resulting biphenyl derivative, now containing a formyl group and a fluorine atom, can then be further modified. For example, the formyl group can undergo condensation reactions to form Schiff bases or be converted to other functional groups, leading to a wide variety of liquid-crystalline structures. The table below outlines the key functionalities of this compound that make it a valuable precursor for liquid crystals.

| Functional Group | Role in Liquid Crystal Precursor Synthesis |

| Boronic Acid | Enables C-C bond formation via Suzuki-Miyaura coupling to build the core structure. |

| Fluorine Atom | Modifies key physical properties like dielectric anisotropy and viscosity. |

| Formyl Group | Acts as a reactive handle for further chemical transformations and molecular elongation. |

Incorporation into Polymeric Materials

The unique combination of a polymerizable handle (via the formyl group) and a functional boronic acid moiety makes this compound an attractive monomer for the synthesis of functional polymers. The boronic acid group can be incorporated into polymer chains to create materials with specific recognition and sensing capabilities, particularly for saccharides and other diol-containing molecules.

While direct polymerization of this compound is not widely documented, its aldehyde functionality allows for its participation in various polymerization reactions. For instance, it can be used in condensation polymerizations or in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form conjugated polymers such as poly(p-phenylene vinylene) (PPV) derivatives. masterorganicchemistry.comwikipedia.orglibretexts.org These reactions would typically involve reacting the formyl group with a suitable comonomer.

The incorporation of boronic acid functionalities into polymers is a well-established strategy for creating "smart" materials that respond to specific stimuli. For example, phenylboronic acid-containing polymers have been synthesized for applications in glucose-triggered drug delivery. nih.gov The boronic acid group forms a reversible complex with glucose, leading to changes in the polymer's properties, such as swelling or solubility, which can be harnessed to control the release of an encapsulated drug.

Although specific research detailing the polymerization of this compound and the properties of the resulting polymers is scarce in the public domain, the known reactivity of its functional groups provides a clear pathway for its use in creating advanced polymeric materials. The table below summarizes the potential roles of each functional group in the context of polymer synthesis.

| Functional Group | Potential Role in Polymer Synthesis |

| Formyl Group | Can participate in condensation or olefination reactions to form the polymer backbone. |

| Boronic Acid | Provides a site for post-polymerization modification or imparts stimuli-responsive properties. |

| Fluorine Atom | Can influence the electronic properties and solubility of the resulting polymer. |

The development of new polymers with tailored properties is a continuous effort in materials science, and the unique combination of functionalities in this compound makes it a promising candidate for the creation of novel functional and responsive polymeric materials. Further research in this area is likely to uncover specific applications for polymers derived from this versatile compound.

Biological and Medicinal Applications of 2 Fluoro 4 Formylphenylboronic Acid and Its Derivatives

Role in Pharmaceutical and Medicinal Chemistry

The utility of 2-Fluoro-4-formylphenylboronic acid in the pharmaceutical sciences is twofold: it serves as a crucial intermediate for creating more complex molecules and its inherent fluorine atom bestows advantageous properties upon the resulting compounds.

Intermediate in the Synthesis of Drug Candidates

Phenylboronic acids containing a formyl group are recognized as important precursors for a variety of compounds, including those with applications as liquid crystals and pharmaceutical intermediates. google.com The bifunctional nature of this compound, possessing both a boronic acid and an aldehyde group, allows it to participate in a wide array of chemical reactions for building complex molecular architectures.

While direct synthesis of a marketed drug from this specific starting material is not widely documented, the use of closely related fluorinated phenyl derivatives as intermediates is well-established. For instance, fluorinated phenylpropionic acid has been used as a precursor in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This highlights the role of the fluorinated phenyl scaffold as a foundational element in the development of new therapeutic agents. The presence of the boronic acid and formyl functionalities on the this compound molecule provides synthetic handles for creating diverse libraries of compounds for drug discovery screening.

Influence of Fluorination on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com The substitution of a hydrogen atom with fluorine can profoundly influence both the pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) properties of a compound. researchgate.net

Key Influences of Fluorination:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a potential site of metabolic attack, such as on an aromatic ring, can block oxidation by metabolic enzymes like the Cytochrome P450 (CYP450) family. acs.org This increased metabolic stability can lead to a longer drug half-life and improved bioavailability. researchgate.net

Binding Affinity and Potency: Fluorine is the most electronegative element, and its presence can alter the electronic distribution of a molecule. tandfonline.combenthamscience.com This can enhance binding interactions with target proteins or enzymes through electrostatic or hydrogen-bonding interactions, leading to increased potency and efficacy. benthamscience.comresearchgate.net

Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity (the ability to dissolve in fats or lipids) of a molecule. tandfonline.combenthamscience.com This can improve its ability to permeate cell membranes, which is crucial for reaching intracellular targets and enhancing absorption and distribution throughout the body. tandfonline.com

Conformational Effects: While fluorine is only slightly larger than hydrogen, its strong electrostatic properties can influence the conformation (3D shape) of a molecule, potentially locking it into a more bioactive shape for optimal receptor binding. researchgate.netacs.org

By incorporating fluorine, as in this compound, medicinal chemists can fine-tune these properties to design more stable, potent, and effective drug candidates.

Antimicrobial and Antifungal Activities

Derivatives of 2-formylphenylboronic acid have shown significant promise as antimicrobial and antifungal agents. nih.govnih.govmdpi.com A key aspect of their activity is the ability of 2-formylphenylboronic acids to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole. nih.govmdpi.com This cyclic form is structurally analogous to the FDA-approved antifungal drug Tavaborole (AN2690), and it is believed that this structural similarity is crucial for their biological activity. nih.govmdpi.com The mechanism often involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi and bacteria. nih.govnih.gov

Activity Against Fungal Strains (e.g., Aspergillus species, Candida albicans, Fusarium, Penicillium)

Research has demonstrated that 2-formylphenylboronic acid derivatives possess activity against a range of pathogenic fungi. The para-fluoro analog, in particular, has shown notable efficacy against the majority of fungi tested. nih.gov Studies on a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, have provided specific minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of a 2-Formylphenylboronic Acid Derivative Data for 5-Trifluoromethyl-2-formylphenylboronic acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Source |

|---|---|---|

| Candida albicans | 125 | nih.gov |

| Aspergillus niger | 62.5 | nih.gov |

These findings underscore the potential of this class of compounds, including the 2-fluoro-4-formyl variant, as leads for developing new antifungal therapies against clinically relevant pathogens like Aspergillus and Candida. nih.gov Other research has also noted the evaluation of these scaffolds against Fusarium and Penicillium species. nih.gov

Activity Against Bacterial Strains (e.g., Escherichia coli, Bacillus cereus)

In addition to their antifungal properties, these compounds have demonstrated activity against bacteria. The ability of boronic acids to interact with the bacterial cell surface has been utilized to enhance the binding and efficacy of antimicrobial agents. nih.gov In vitro studies of 5-trifluoromethyl-2-formylphenylboronic acid confirmed its antibacterial potential.

Table 2: Antibacterial Activity of a 2-Formylphenylboronic Acid Derivative Data for 5-Trifluoromethyl-2-formylphenylboronic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Source |

|---|---|---|

| Escherichia coli | 125 | nih.gov |

| Bacillus cereus | 31.25 | nih.gov |

The results indicate that these derivatives can inhibit the growth of both Gram-negative (E. coli) and Gram-positive (B. cereus) bacteria, suggesting a broad spectrum of activity. nih.gov

Comparative Studies with Known Antifungal Drugs (e.g., Tavaborole)

The structural and mechanistic similarities between 2-formylphenylboronic acid derivatives and the antifungal drug Tavaborole invite direct comparison. Tavaborole functions by trapping an essential molecule (tRNALeu) in the editing site of the LeuRS enzyme, thereby halting protein synthesis. nih.gov Derivatives of 2-formylphenylboronic acid are thought to act via a similar mechanism. nih.govnih.gov

Comparative studies show that the potency of these derivatives can be significant. For example, the para-fluoro analog of 2-formylphenylboronic acid showed the best activity against a majority of tested fungi, similar to Tavaborole. nih.gov Furthermore, in a direct comparison, 5-trifluoromethyl-2-formylphenylboronic acid was found to be more potent against the bacterium Bacillus cereus than Tavaborole. nih.gov

Table 3: Comparative Antibacterial Activity Against Bacillus cereus

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Source |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | 31.25 | nih.gov |

| Tavaborole (AN2690) | 62.5 | nih.gov |

These comparative data highlight that derivatives of this compound are not only active but can, in some cases, exhibit superior potency to established drugs, marking them as a highly promising area for future antimicrobial research.

Anticancer Research and Cytotoxicity Studies

The unique structural features of this compound, namely the presence of a reactive aldehyde group and a boronic acid moiety, make it a valuable starting material for generating diverse molecular architectures with potential cytotoxic effects against cancer cells.

Investigation of Derivatives for Glioblastoma Multiforme (U87MG) Cell Lines

Recent studies have explored the anticancer properties of heterocyclic arylidenes derived from this compound against glioblastoma multiforme, a particularly aggressive form of brain cancer. In one such investigation, a derivative was synthesized by reacting this compound with rhodanine (B49660). This compound was then tested for its effect on the viability of the U87MG glioblastoma cell line.

The results of these cytotoxicity assays were unexpected. Rather than inhibiting cancer cell growth, the rhodanine derivative of this compound was found to accelerate the growth of the U87MG cells. This increase in cell viability suggests that this particular derivative is not a suitable candidate for anticancer therapy against glioblastoma and highlights the complex structure-activity relationships that govern the biological effects of these compounds.

Table 1: Effect of a Rhodanine Derivative of this compound on U87MG Cell Viability

| Compound | Target Cell Line | Observed Effect |

| Rhodanine + this compound | Glioblastoma Multiforme (U87MG) | Increased cell viability (growth acceleration) |

Synthesis of Novel Heterocyclic Arylidenes with Anticancer Potential

The synthesis of heterocyclic arylidenes from this compound typically involves a Knoevenagel condensation reaction. This reaction sees the aldehyde group of the boronic acid reacting with an active methylene (B1212753) group in a heterocyclic compound, such as rhodanine, to form a new carbon-carbon double bond, resulting in an arylidene derivative.

Rhodanines themselves are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. nih.gov The rationale behind synthesizing rhodanine derivatives of this compound is to combine the established biological activity of the rhodanine core with the unique properties of the substituted phenylboronic acid moiety. While the specific derivative tested on U87MG cells showed growth-promoting effects, the general class of rhodanine derivatives has demonstrated anticancer activity through various mechanisms, such as the induction of apoptosis and the inhibition of key signaling proteins. nih.gov This suggests that further structural modifications of arylidenes derived from this compound could potentially lead to compounds with the desired cytotoxic activity against cancer cells.

Enzyme Inhibition Studies

The boronic acid functional group is a key pharmacophore that can reversibly bind to the active sites of various enzymes, leading to their inhibition. This property has been exploited in the design of several therapeutic agents.

Inhibition of Lipases

There is currently no available research data specifically detailing the investigation of this compound or its derivatives as inhibitors of lipases.

Inhibition of Beta-Lactamases

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, is a major global health concern. frontiersin.org These enzymes inactivate β-lactam antibiotics, rendering them ineffective. frontiersin.org Boronic acids have emerged as a promising class of β-lactamase inhibitors because they can mimic the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's active site. nih.gov

Both cyclic and bicyclic boronate compounds have been shown to inhibit all four classes of β-lactamases, including serine-β-lactamases and metallo-β-lactamases. frontiersin.orgnih.gov For instance, Vaborbactam, a cyclic boronic acid-based inhibitor, is clinically used in combination with a β-lactam antibiotic to combat resistant bacterial infections. youtube.com More recent developments include bicyclic boronate inhibitors like taniborbactam, which exhibit an ultrabroad spectrum of activity. frontiersin.orgyoutube.com While specific studies on derivatives of this compound as β-lactamase inhibitors are not yet available, its inherent boronic acid moiety suggests its potential as a scaffold for the design of novel inhibitors in this critical therapeutic area.

Development of Protease Inhibitor Analogs (e.g., Bortezomib Derivatives)

The proteasome is a multi-enzyme complex that plays a crucial role in cellular protein degradation. Its inhibition has become a validated strategy in cancer therapy. nih.gov Bortezomib (Velcade®) is a pioneering dipeptide boronic acid analog that acts as a potent and selective inhibitor of the proteasome. nih.gov The boron atom in Bortezomib is key to its mechanism of action, as it binds to the active site threonine residue of the proteasome with high affinity and specificity.

The clinical success of Bortezomib has spurred the development of second-generation proteasome inhibitors, some of which also feature a boronic acid warhead. nih.gov The aldehyde functionality of this compound provides a convenient handle for the synthesis of more complex molecules, including peptide analogs. Therefore, it represents a potential starting material for the development of novel protease inhibitors, including analogs of Bortezomib, aimed at overcoming resistance and improving therapeutic outcomes in various malignancies. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. nih.gov Activation of PPARγ is a key mechanism for the therapeutic action of drugs used in the treatment of type 2 diabetes. nih.gov While direct studies on the PPARγ activating properties of this compound are not extensively documented in publicly available research, its structural features and the known activities of related compounds suggest a potential role as a precursor or intermediate in the synthesis of novel PPARγ modulators.

Research has demonstrated that the related compound, 4-formylphenylboronic acid, serves as a crucial building block in the palladium-catalyzed Suzuki coupling reactions to synthesize aryl-benzimidazole derivatives. wikipedia.org Notably, these resulting derivatives have been shown to bind to and activate PPARγ, thereby influencing the expression of a variety of genes involved in metabolic pathways. wikipedia.org

Furthermore, the introduction of fluorine into therapeutic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. Studies on other classes of compounds have shown that fluorinated analogues can act as potent dual agonists for both PPARα and PPARγ. nih.gov The presence of the electron-withdrawing fluorine atom in the 2-position of the phenyl ring of this compound can influence its electronic properties and reactivity, potentially leading to the generation of more potent PPARγ ligands upon further chemical modification.

The formyl group at the 4-position offers a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This aldehyde functionality can be readily converted into other functional groups, providing a versatile platform for the development of a library of derivatives to be screened for PPARγ activity. While speculative, the combination of the boronic acid moiety, the fluorine substituent, and the formyl group makes this compound an intriguing starting material for the synthesis of new chemical entities with potential PPARγ activating properties. Further research is warranted to explore this potential and to synthesize and evaluate derivatives of this compound for their ability to modulate PPARγ activity.

Advanced Biomedical Applications

Beyond its potential in metabolic diseases, the unique properties of boron-containing compounds open doors to advanced therapeutic modalities. The presence of boron, specifically the ¹⁰B isotope, is central to the development of Boron Neutron Capture Therapy, a targeted cancer treatment.

Exploration in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.govnih.gov Upon irradiation with a beam of low-energy thermal neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. nih.gov These high linear energy transfer (LET) particles have a very short path length of approximately 5–9 µm, which is comparable to the diameter of a single cell. This localized release of cytotoxic energy allows for the selective destruction of cancer cells while sparing adjacent healthy tissues. nih.gov

The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations within the tumor relative to surrounding normal tissues. While this compound itself has not been specifically reported as a BNCT agent in the reviewed literature, its structural components are relevant to the design of new boron carriers.

The field has seen the clinical use of boron-containing compounds like L-boronophenylalanine (BPA). nih.gov Interestingly, fluorinated derivatives of BPA, such as 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-BPA), have been developed and utilized in Positron Emission Tomography (PET) imaging to predict the biodistribution and accumulation of the therapeutic ¹⁰B-BPA in tumors before BNCT. nih.govnih.govacs.org This highlights the utility of incorporating fluorine into boron-containing molecules for both imaging and potentially therapeutic purposes.

The 2-fluoro substitution in this compound could potentially enhance the cellular uptake or tumor retention of its derivatives. The formyl group provides a versatile point of attachment for conjugation to tumor-targeting moieties, such as antibodies, peptides, or nanoparticles, which could improve the selective delivery of boron to cancer cells. The development of such targeted boron delivery agents is a major focus of current BNCT research. nih.gov

Although direct experimental evidence is lacking for the application of this compound in BNCT, its chemical structure presents a foundation for the synthesis of novel, third-generation boron delivery agents. Future research could focus on modifying the formyl group to attach tumor-homing molecules and evaluating the resulting conjugates for their tumor-targeting efficacy and potential as BNCT agents.

Computational and Theoretical Investigations of 2 Fluoro 4 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations